8,10-diphenyl-2,4,5,7,11,12-hexazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
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Overview
Description
8,10-diphenyl-2,4,5,7,11,12-hexazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one: is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CH
Molecular Weight: 258.36 g/mol
IUPAC Name: 1,8-Diphenyl-1,3,5,7-octatetraene
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves intricate steps One common approach is through cyclization reactions, where appropriate precursors are cyclized to form the hexazatricyclo[74003,7]trideca core
Industrial Production:: While not widely produced industrially, research laboratories often synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity::
Oxidation: Undergoes oxidation reactions, forming various oxidation states.
Reduction: Can be reduced to yield different derivatives.
Substitution: Phenyl groups can be substituted with other functional groups.
Oxidation: Potassium permanganate (KMnO), chromic acid (HCrO)
Reduction: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH)
Substitution: Alkyl halides, nucleophiles
- Oxidation: Ketones or aldehydes
- Reduction: Saturated derivatives
- Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry: Used as a model compound for studying reactivity and stereochemistry.
Biology: Investigated for potential biological activity.
Medicine: Explored for drug development due to its unique structure.
Industry: Limited industrial applications, but its reactivity inspires new synthetic methodologies.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, its conjugated system and phenyl substituents set it apart.
Properties
Molecular Formula |
C19H14N6O |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
8,10-diphenyl-2,4,5,7,11,12-hexazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C19H14N6O/c26-18-16-14(15(22-23-18)12-7-3-1-4-8-12)17(13-9-5-2-6-10-13)25-11-20-24-19(25)21-16/h1-11,17H,(H,21,24)(H,23,26) |
InChI Key |
MDEGXUOEHUXSDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=O)NN=C3C4=CC=CC=C4)NC5=NN=CN25 |
Origin of Product |
United States |
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